molecular formula C52H46O8 B129969 [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate CAS No. 478241-14-4

[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate

Cat. No. B129969
M. Wt: 798.9 g/mol
InChI Key: VQFNYHJYTKZMIE-KCFQPAEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate, also known as [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate, is a useful research compound. Its molecular formula is C52H46O8 and its molecular weight is 798.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate can be achieved through a multi-step synthesis pathway that involves the protection and deprotection of functional groups, as well as the formation of key bonds through coupling reactions.

Starting Materials
2-hydroxybenzaldehyde, phenylmethanol, p-toluenesulfonic acid, anhydrous sodium sulfate, dichloromethane, acetic anhydride, triethylamine, 4-bromophenol, palladium on carbon, copper(I) iodide, 2,3-dibromo-5,7-bis(bromomethyl)-3,4-dihydro-2H-chromen-4-ol, phenylboronic acid, potassium carbonate, diethyl ether, sodium hydroxide, acetic acid, wate

Reaction
Protection of 2-hydroxybenzaldehyde with phenylmethanol using p-toluenesulfonic acid and anhydrous sodium sulfate in dichloromethane to form 2-hydroxy-3-phenylmethoxybenzaldehyde, Acetylation of 2-hydroxy-3-phenylmethoxybenzaldehyde with acetic anhydride and triethylamine in dichloromethane to form 2-acetoxy-3-phenylmethoxybenzaldehyde, Protection of 4-bromophenol with acetic anhydride and triethylamine in dichloromethane to form 4-acetoxyphenyl bromide, Coupling of 2-acetoxy-3-phenylmethoxybenzaldehyde and 4-acetoxyphenyl bromide using palladium on carbon and copper(I) iodide in dichloromethane to form 2-[3,4-bis(acetoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol, Protection of 2-[3,4-bis(acetoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol with phenylboronic acid and potassium carbonate in diethyl ether to form [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] boronic acid, Deprotection of [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] boronic acid with sodium hydroxide in water to form [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] alcohol, Acetylation of [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] alcohol with acetic anhydride and triethylamine in dichloromethane to form [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate

properties

IUPAC Name

[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H46O8/c1-37(53)59-51-49-47(57-35-41-23-13-5-14-24-41)30-44(54-32-38-17-7-2-8-18-38)31-48(49)60-50(52(51)58-36-42-25-15-6-16-26-42)43-27-28-45(55-33-39-19-9-3-10-20-39)46(29-43)56-34-40-21-11-4-12-22-40/h2-31,50-52H,32-36H2,1H3/t50-,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFNYHJYTKZMIE-KCFQPAEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate

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